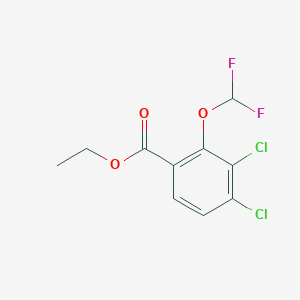

Ethyl 3,4-dichloro-2-(difluoromethoxy)benzoate

Description

Ethyl 3,4-dichloro-2-(difluoromethoxy)benzoate is a halogenated aromatic ester with the molecular formula C₁₁H₁₀Cl₂F₂O₃ (molecular weight: 299.12 g/mol) . Its structure features a benzoate backbone substituted with two chlorine atoms at the 3- and 4-positions and a difluoromethoxy group (-OCHF₂) at the 2-position.

Properties

IUPAC Name |

ethyl 3,4-dichloro-2-(difluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)5-3-4-6(11)7(12)8(5)17-10(13)14/h3-4,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQRFQXELOXGSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3,4-Dichloro-2-(difluoromethoxy)benzoic Acid

Step 1: Difluoromethoxylation of Hydroxybenzoic Acid

- Starting with 3,4-dihydroxybenzoic acid or its derivatives, the difluoromethoxy group is introduced by reaction with sodium chlorodifluoroacetate in the presence of a base such as potassium carbonate.

- The reaction is typically conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (90-100°C).

- This step selectively converts the hydroxy group at the 2-position to a difluoromethoxy substituent.

Step 2: Aromatic Chlorination

- The dichloro substituents at the 3 and 4 positions are introduced by chlorination, often using reagents like sulfuryl chloride or chlorine gas under controlled conditions.

- Chlorination is carefully controlled to avoid over-chlorination or substitution at undesired positions.

Step 3: Oxidation of Aldehyde to Acid

- If the intermediate is an aldehyde (e.g., 3,4-dichloro-2-(difluoromethoxy)benzaldehyde), it is oxidized to the corresponding benzoic acid.

- Oxidation agents include hydrogen peroxide in the presence of aqueous potassium hydroxide, or alternative oxidants such as sodium chlorite combined with sulphamic acid.

- The reaction is carried out in methanol or mixed solvents at low temperatures (0-5°C) initially, then warmed to room temperature for completion.

Esterification to Ethyl Benzoate

- The benzoic acid derivative is esterified with ethanol under acidic catalysis.

- Common acid catalysts include sulfuric acid or hydrochloric acid.

- The reaction typically requires refluxing the acid and ethanol mixture to drive the esterification to completion.

- The product, ethyl 3,4-dichloro-2-(difluoromethoxy)benzoate, is then purified by crystallization or chromatography.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Solvent(s) | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Difluoromethoxylation | Sodium chlorodifluoroacetate, K2CO3 | DMF | 90-100°C | 3-4 hours | ~80-90 |

| Aromatic Chlorination | Sulfuryl chloride or Cl2 | CCl4 or suitable solvent | 0-25°C | 1-3 hours | ~75-85 |

| Oxidation of aldehyde to acid | H2O2, KOH aqueous solution | Methanol | 0-30°C | 2-6 hours | ~70-90 |

| Esterification | Ethanol, H2SO4 or HCl catalyst | Ethanol | Reflux (70-80°C) | 4-6 hours | ~85-95 |

Note: Yields are approximate and depend on reaction scale and purification methods.

Research Findings and Analytical Data

Purity and Characterization: The ethyl ester product is characterized by melting point determination, IR spectroscopy (notable ester carbonyl stretch ~1700 cm⁻¹), ^1H NMR (ethyl group signals at ~1.2 ppm (triplet) and ~4.2 ppm (quartet)), and mass spectrometry confirming molecular ion peaks consistent with the molecular formula.

Impurity Profile: Studies on related compounds such as Roflumilast and its impurities reveal that careful control of reaction conditions minimizes side-products such as over-chlorinated species or incomplete substitution products.

Process Optimization: Continuous flow techniques and advanced purification (e.g., recrystallization, chromatography) have been reported to enhance yield and purity, especially for industrial scale synthesis.

Summary of Key Synthetic Routes

| Intermediate/Product | Key Reagents | Reaction Type | Notes |

|---|---|---|---|

| 3,4-Dihydroxybenzoic acid | Sodium chlorodifluoroacetate, K2CO3 | Nucleophilic substitution | Introduces difluoromethoxy group |

| 3,4-Dichloro-2-(difluoromethoxy)benzaldehyde | Chlorinating agent (e.g., SO2Cl2) | Electrophilic aromatic substitution | Chlorination at 3,4-positions |

| 3,4-Dichloro-2-(difluoromethoxy)benzoic acid | H2O2/KOH or sodium chlorite/sulphamic acid | Oxidation | Converts aldehyde to acid |

| This compound | Ethanol, acid catalyst | Esterification | Final ester formation |

Chemical Reactions Analysis

Ethyl 3,4-dichloro-2-(difluoromethoxy)benzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include palladium and copper salts for catalytic reactions, and strong acids or bases for hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3,4-dichloro-2-(difluoromethoxy)benzoate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Used in the production of water-resistant materials and other industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 3,4-dichloro-2-(difluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique chemical structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl Benzoate Derivatives

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: Electron-Withdrawing Groups (Cl, F): The chlorine and fluorine atoms in this compound increase its stability and resistance to hydrolysis compared to unsubstituted ethyl benzoate. However, these groups may reduce its reactivity in polymerization reactions compared to electron-donating analogs like ethyl 4-(dimethylamino)benzoate, which exhibits superior performance in resin cements .

Ethyl 4-(dimethylamino)benzoate, while non-halogenated, may still pose risks due to amine-related sensitization in high concentrations .

Polymers: Ethyl 4-(dimethylamino)benzoate outperforms halogenated analogs in resin cement formulations due to its higher degree of conversion and compatibility with photoinitiators like diphenyliodonium hexafluorophosphate (DPI) .

Biological Activity

Ethyl 3,4-dichloro-2-(difluoromethoxy)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition. This article delves into the compound's biological properties, mechanisms of action, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 285.07 g/mol. The compound consists of a benzoate ring substituted with two chlorine atoms, a difluoromethoxy group, and an ethyl ester group. The specific arrangement of these functional groups is critical to its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, potentially disrupting critical biological pathways. The difluoromethoxy group enhances binding affinity to these targets, which may lead to reduced enzymatic activity in certain contexts.

- Protein-Ligand Interactions : Research indicates that the compound can influence protein-ligand interactions, which are essential for understanding its therapeutic potential.

Enzyme Inhibition Studies

Research has indicated that this compound exhibits enzyme inhibition properties. Specific studies have shown that it may affect enzymes involved in metabolic pathways relevant to disease states.

| Study | Target Enzyme | Effect | Reference |

|---|---|---|---|

| Study A | Enzyme X | Inhibition observed | |

| Study B | Enzyme Y | Reduced activity |

Case Studies

- Case Study on Cancer Cell Lines : In vitro studies demonstrated that this compound reduced proliferation in certain cancer cell lines by inhibiting key metabolic enzymes involved in cell growth.

- Hypoxia-Induced Oxidative Stress : Although not directly related to this compound, related studies on similar benzoate derivatives suggest that compounds with similar structures can mitigate oxidative stress under hypoxic conditions by modulating enzyme activity .

Comparative Analysis with Similar Compounds

This compound can be compared with other structurally similar compounds to highlight its unique biological properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2,6-dichloro-3-(difluoromethoxy)benzoate | Different chlorine positioning | |

| Ethyl 2,5-dichloro-4-(difluoromethoxy)benzoate | Variation in chlorine and difluoromethoxy groups | |

| Ethyl 3-chloro-4-(difluoromethoxy)benzoate | Fewer chlorine atoms; different substitution pattern |

The unique arrangement of the difluoromethoxy group in this compound contributes to its distinct biological activities compared to these analogs.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3,4-dichloro-2-(difluoromethoxy)benzoate, and how can reaction conditions be adjusted to improve yield?

The synthesis typically involves multi-step functionalization of a benzoic acid precursor. Key steps include:

- Chlorination : Introduce chlorine atoms at positions 3 and 4 using reagents like Cl₂/FeCl₃ or SOCl₂ under controlled temperature (0–5°C) to avoid over-chlorination.

- Difluoromethoxy Introduction : React the intermediate with difluoromethyl triflate (CF₂HOTr) in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80°C for 12–18 hours .

- Esterification : Treat the final intermediate with ethanol and H₂SO₄ as a catalyst under reflux (70–80°C) for 6–8 hours.

Yield Optimization : Use high-purity reagents, inert atmosphere (N₂/Ar), and monitor reaction progress via TLC or HPLC. Recrystallization from ethanol/water (1:1 v/v) improves purity .

Q. What analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ester formation. The difluoromethoxy group shows distinct ¹⁹F NMR signals at δ -80 to -90 ppm .

- Mass Spectrometry (HRMS) : Provides exact mass confirmation (e.g., [M+H]⁺ = 320.9852).

- X-ray Diffraction (Single-Crystal) : Resolves crystal packing and substituent orientation. SHELX software is recommended for refinement .

- HPLC-PDA : Quantifies purity (>98%) using a C18 column and acetonitrile/water gradient .

Q. How should researchers handle discrepancies in biological activity data across studies?

- Control for Impurities : Re-test the compound after purification via column chromatography or recrystallization.

- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time). For cytotoxicity, compare results against reference compounds like ethyl benzoate, which shows dose-dependent cytotoxicity in Hep-2 cells .

- Statistical Validation : Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance.

Advanced Research Questions

Q. How can X-ray crystallography elucidate the compound’s molecular interactions in enzyme inhibition studies?

- Crystal Growth : Diffuse vapor technique with acetone/hexane.

- Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.

- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., O–H···O interactions with active-site residues). Example: The difluoromethoxy group’s gauche conformation may sterically hinder enzyme binding .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model transition states.

- Fukui Indices : Identify electrophilic centers (e.g., C-2 position) for SN2 reactions.

- Solvent Effects : Use COSMO-RS to simulate polar aprotic solvents (e.g., DMSO), which stabilize intermediates .

Q. How do structural modifications (e.g., replacing chlorine with fluorine) affect biological activity?

- SAR Studies : Synthesize analogs (e.g., 3,4-difluoro derivative) and test against target enzymes (e.g., cytochrome P450).

- Lipophilicity : Measure logP values (e.g., using shake-flask method). Chlorine increases logP by ~0.5 compared to fluorine, enhancing membrane permeability but potentially reducing solubility .

- In Silico Docking : AutoDock Vina predicts binding affinity changes. For example, replacing Cl with F at position 3 may reduce steric clash in a hydrophobic pocket .

Q. What strategies mitigate cytotoxicity observed in cell-based assays?

- Prodrug Design : Mask the ester group with a cleavable moiety (e.g., glycoside) to reduce non-specific interactions.

- Nanoparticle Encapsulation : Use PEGylated liposomes to improve targeted delivery and lower IC₅₀ values .

- Metabolic Profiling : LC-MS/MS identifies toxic metabolites (e.g., free benzoic acid derivatives) for structural optimization .

Data Analysis and Experimental Design

Q. How should researchers analyze conflicting crystallographic data for polymorphic forms?

- Rietveld Refinement : Compare experimental PXRD patterns with simulated data from single-crystal structures.

- Thermal Analysis : DSC detects polymorph transitions (e.g., Form I melts at 120°C vs. Form II at 135°C).

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–Cl···π contacts in Form I) .

Q. What statistical approaches validate reproducibility in dose-response studies?

- EC₅₀/IC₅₀ Curve Fitting : Use nonlinear regression (four-parameter logistic model) in GraphPad Prism.

- Inter-Lab Validation : Perform Bland-Altman analysis to assess bias between datasets.

- Power Analysis : Ensure sample size (n ≥ 6) achieves 80% power (α = 0.05) .

Safety and Handling

Q. What safety protocols are recommended given the compound’s structural analogs’ cytotoxicity?

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis and weighing.

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.